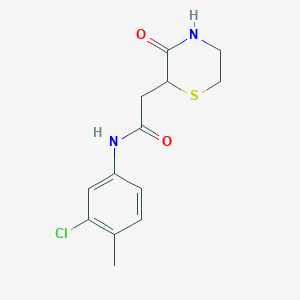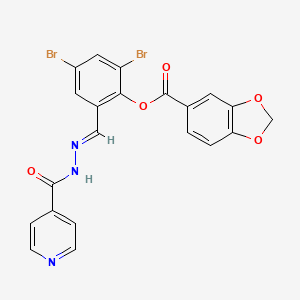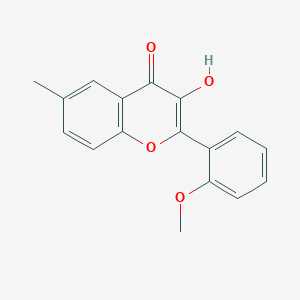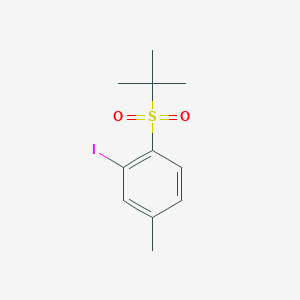
N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide" often involves reactions between specific phenylacetamides and various chemical reagents. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides are synthesized by reacting pyrazole with various substituted phenylacetamides, indicating a complex synthesis pathway that involves several steps and specific reagents to achieve the desired chemical structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide" has been analyzed through various spectroscopic methods. Studies on similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, highlight the importance of N—H bond conformation and the impact of substituents on the molecular geometry, as determined by X-ray diffraction analysis and NMR spectroscopy (Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups. For example, the presence of acetamide groups can lead to specific chemical reactions, including hydrolysis, and interactions with other chemical entities. The synthesis and study of related compounds, such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, provide insights into the chemical behavior and potential reactivity of our compound of interest (Yang Jing, 2010).
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and characterization of compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, showing significant antimicrobial activity. For instance, compounds synthesized using Mannich base reactions exhibited excellent antimicrobial properties against a variety of pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Penicillium species, Candida albicans, and Aspergillus niger (R. Nandhikumar & K. Subramani, 2018).
Chemical Synthesis Methodologies
The compound and its related structures have been synthesized through innovative methods, such as microwave-assisted synthesis catalyzed by montmorillonite KSF clay, which offers advantages like shorter reaction times, eco-friendly products, high yield, and significant antimicrobial activity. This synthesis approach underscores the economic and environmental benefits of advanced chemical synthesis techniques (R. Nandhikumar & K. Subramani, 2018).
Role in Agricultural Practices
Related compounds have been explored for their potential in agricultural applications, particularly as herbicides. The metabolism and efficacy of chloroacetamide herbicides, which share structural similarities with N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, have been studied in detail to understand their behavior in different soil types and their impact on various plant species (S. Coleman et al., 2000). These studies contribute to the optimization of herbicide use, ensuring effective weed control while minimizing environmental impact.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFANPCYFHIHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)
![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)

![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)

![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)
![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)
![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)